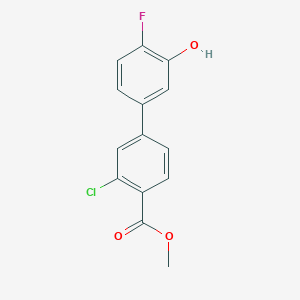
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a fluorinated phenol compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 93-95°C. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules. It can be used to label proteins and other molecules for imaging studies, and it has been used to study the interactions of proteins with small molecules and other proteins.
Mecanismo De Acción
The exact mechanism of action of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not fully understood. However, it is known to interact with proteins and other biological molecules through hydrogen bonding and electrostatic interactions. It can also form covalent bonds with proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, are not fully understood. However, it has been shown to interact with proteins and other biological molecules and to affect their structure and function. It has also been shown to inhibit the activity of enzymes, which can lead to changes in biochemical pathways and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in laboratory experiments include its low toxicity, its wide range of applications, and its ability to form covalent bonds with proteins. The main limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous potential future directions for the use of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in scientific research. These include further studies of its mechanism of action, its effects on proteins and other biological molecules, and its potential applications in drug discovery and development. Other potential future directions include the development of new synthesis methods and the exploration of its use as a fluorescent probe for imaging studies.
Métodos De Síntesis
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with bromine in acetonitrile, followed by treatment with aqueous sodium hydroxide and fluorine gas. Another method involves the reaction of 2-methoxy-5-trifluoromethylphenol with potassium bromide and sulfuric acid, followed by treatment with fluorine gas.
Propiedades
IUPAC Name |
3-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-2-8(14(16,17)18)6-11(13)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDAPSFFBYDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684564 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-88-3 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














